molecular formula C14H16N2OS B14893798 n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide

n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide

Cat. No.: B14893798
M. Wt: 260.36 g/mol
InChI Key: VKSPANGYZBKVJZ-UHFFFAOYSA-N
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Description

n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide ( 1038228-36-2) is a synthetic organic compound with a molecular formula of C14H16N2OS and a molecular weight of 260.35 g/mol. It belongs to a class of compounds featuring a thiophene moiety, which is a privileged structure in medicinal chemistry. The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, known for its versatile biological properties and role as a bioisostere for phenyl rings; this substitution can improve a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . The presence of the acetamide group is a common feature in many bioactive molecules and pharmaceuticals, often contributing to favorable drug-like properties and enabling hydrogen bonding interactions with enzyme targets . Compounds containing the thiophene scaffold are found in numerous FDA-approved drugs across various therapeutic areas, including as antipsychotics, antidepressants, antiplatelet agents, and anticancer treatments . Furthermore, structurally similar acetamide derivatives have been investigated as potent inhibitors of enzymes like human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders such as type 2 diabetes and obesity . Given its molecular features, this chemical serves as a valuable building block or intermediate in medicinal chemistry and drug discovery research for the synthesis and development of novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

N-[4-[(thiophen-2-ylmethylamino)methyl]phenyl]acetamide

InChI

InChI=1S/C14H16N2OS/c1-11(17)16-13-6-4-12(5-7-13)9-15-10-14-3-2-8-18-14/h2-8,15H,9-10H2,1H3,(H,16,17)

InChI Key

VKSPANGYZBKVJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide typically involves the reaction of thiophen-2-ylmethylamine with 4-formylphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or a base like sodium hydroxide . The reaction conditions may vary, but common solvents include methanol and dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): This analog replaces the phenyl group in the target compound with a bromophenyl group. Notably, derivatives of this class exhibit antimycobacterial activity, suggesting that the target compound may share similar applications if tested .
  • N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide () :
    The chloro- and trifluoromethyl-substituted phenyl group introduces strong electron-withdrawing effects, which may alter binding affinity compared to the target compound’s thiophene-linked substituent. Such substitutions are common in agrochemicals and pharmaceuticals due to their metabolic stability .

Functional Group Variations

  • Sulfonylmethyl Derivatives (): Compounds like N-(((phenylsulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6a–e) feature sulfonyl groups instead of thiophene. Sulfonyl moieties enhance solubility in polar solvents and are often used in protease inhibitors. The absence of sulfonyl groups in the target compound may limit its solubility but improve CNS penetration due to increased hydrophobicity .
  • N-(Thiophen-2-ylmethyl)acetamide (): This simpler analog lacks the phenyl and methylamino linker present in the target compound. Its reduced steric bulk may facilitate easier synthesis but limit target specificity. The additional phenyl group in the target compound could enhance binding to aromatic-rich biological targets (e.g., kinases) .

Structural and Functional Comparison Table

Compound Name Key Functional Groups Notable Substituents Reported Activities Synthesis Method References
N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide Acetamide, thiophene, phenyl Thiophen-2-ylmethylamino methyl N/A (Structural analog studies) Likely amidification/alkylation
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Bromophenyl, thiophene Bromine atom Antimycobacterial Unspecified
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Chloro-, trifluoromethylphenyl Electron-withdrawing groups Research applications Commercial synthesis
N-(((Phenylsulfonyl)methyl)-2-(methylamino)acetamide (6a) Sulfonylmethyl, acetamide Phenylsulfonyl Synthetic intermediate Fe(III)-catalyzed reaction
N-(Thiophen-2-ylmethyl)acetamide Thiophene-methyl, acetamide No phenyl linker N/A Standard amidification

Biological Activity

N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide, also referred to by its CAS number 18210-26-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, molecular interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C13H14N2OSC_{13}H_{14}N_{2}OS, with a molecular weight of approximately 246.33 g/mol. The structure consists of a thiophenyl group linked to a phenylacetamide moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of various derivatives of phenylacetamides, including this compound.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MDA-MB-435 (melanoma) and K-562 (leukemia). The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin and chlorambucil .
    Cell Line IC50 (µM) Comparison Drug IC50 (µM)
    MDA-MB-4351.95Doxorubicin3.45
    K-5622.36Chlorambucil52
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects involves inhibition of critical signaling pathways associated with cell proliferation and survival, particularly targeting the EGFR and IL-6 pathways .
  • Molecular Docking Studies :
    • Molecular docking studies revealed strong binding affinities between the compound and target proteins involved in cancer progression, indicating its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, while bulky groups may hinder activity due to steric effects.
    • For instance, compounds with methoxy or methyl substitutions on the phenyl ring showed increased potency against various cancer cell lines compared to their unsubstituted counterparts .

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